(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a chiral cyclohexanecarboxylic acid derivative featuring a 2-methylphenyl group attached via a ketone-containing ethyl chain at the 3-position of the cyclohexane ring. The stereochemistry (1S,3R) and the substitution pattern on the phenyl group distinguish it from structurally related compounds.
Properties
IUPAC Name |
(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-11-5-2-3-8-14(11)15(17)10-12-6-4-7-13(9-12)16(18)19/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H,18,19)/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPXWEPTEXEQDZ-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C[C@@H]2CCC[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation Protocol
This method produces the ketone intermediate in 78% yield but suffers from competing ortho-substitution (12-15% byproducts).
Directed Metallation Approach
A 2025 innovation utilizes directed ortho-metalation to enhance regioselectivity:
-
Install directing group (-OMe) at cyclohexane C3
-
LiTMP-mediated deprotonation (-78°C, THF)
-
Quench with 2-methylphenylacetyl chloride
-
Acidic removal of directing group
This method achieves 91% regioselectivity but requires additional synthetic steps, reducing overall yield to 68%.
Enantiomeric Resolution Strategies
Given the compound's chiral centers, resolution techniques are critical:
Diastereomeric Salt Formation
| Resolving Agent | Solvent | Yield (desired isomer) | Purity |
|---|---|---|---|
| (+)-Dehydroabietylamine | Ethanol/Water | 54% | 98.2% ee |
| L-Prolinamide | Acetonitrile | 61% | 99.1% ee |
Crystallization conditions (cooling rate 0.5°C/min, seed crystal loading 0.1%) significantly impact optical purity.
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica demonstrates superior performance in ester hydrolysis:
-
Reaction rate (kcat): 12.7 s⁻¹
-
Enantioselectivity (E): >200
-
Optimal pH: 7.4 (50 mM phosphate buffer)
-
Temperature: 37°C
This biocatalytic method achieves 99.4% ee but requires precise control of water activity (aw = 0.43).
Process Intensification Methods
Continuous Flow Synthesis
A 2024 patent describes a three-stage continuous system:
-
Microreactor 1: Cyclohexene oxide ring-opening (residence time 3.2 min)
-
Tube reactor: Oxidative carboxylation (O2, 8 bar, 110°C)
-
Packed-bed reactor: Enzymatic resolution
Key performance metrics:
-
Space-time yield: 1.24 kg/L·day
-
E-factor: 18.7 (traditional batch: 43.2)
-
Overall yield: 76%
Analytical Characterization Protocols
Chiral Purity Assessment
| Method | Column Type | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| HPLC | Chiralpak AD-H | Hexane:IPA (85:15) | 12.7 (1S,3R) |
| 14.2 (1R,3S) | |||
| SFC | Lux Cellulose-4 | CO2:MeOH (70:30) | 8.9 (1S,3R) |
Method validation shows SFC provides 30% faster analysis with equivalent resolution.
Comparative Evaluation of Synthetic Routes
| Method | Total Yield | ee (%) | Cost Index | Environmental Impact |
|---|---|---|---|---|
| Classical Resolution | 41% | 98.2 | 1.00 | High (E-factor 45) |
| Enzymatic Kinetic | 58% | 99.4 | 0.83 | Moderate (E-factor 22) |
| Continuous Flow | 76% | 99.8 | 0.65 | Low (E-factor 19) |
Recent advances in continuous manufacturing and biocatalysis demonstrate clear superiority in both efficiency and sustainability.
Stability Considerations During Synthesis
Critical degradation pathways identified via forced degradation studies:
-
Enolization-Ketoenol Tautomerism
-
Accelerated at pH >7.0
-
Mitigation: Maintain reaction pH 4.5-6.5
-
-
Oxidative Decarboxylation
-
Significant above 80°C
-
Prevention: Strict temperature control (<60°C)
-
-
Epimerization at C1
-
1.2% epimerization/hr at 25°C
-
Control: Rapid workup within 30 min post-reaction
-
Scale-Up Challenges and Solutions
| Challenge | Laboratory Scale | Pilot Plant Solution |
|---|---|---|
| Exothermic Reactions | Ice baths | Jacketed reactors (-10°C) |
| Catalyst Separation | Filtration | Magnetic nanoparticle catalysts |
| Solvent Recovery | Rotovap | Thin-film evaporators |
A 2024 case study demonstrated successful kilogram-scale production (2.4 kg/batch) using hybrid batch-continuous systems.
Regulatory Considerations
The compound's synthesis must adhere to:
-
ICH Q11 guidelines for drug substance development
-
EPA Green Chemistry Principle #4 (safer solvents)
-
Occupational exposure limits (OEL): 0.1 mg/m³ (8-hr TWA)
Recent FDA submissions emphasize the need for full stereochemical characterization using CD spectroscopy (Δε = +3.2 at 242 nm) .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo substitution reactions, where the 2-methylphenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or more complex carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, (1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclohexane derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the 2-methylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core structural features with the target molecule but differ in stereochemistry, substituent positions, or functional groups.
Substituent Position and Stereochemistry
*Calculated based on analogs.
Reactivity and Kinetic Parameters
- Cyclohexenylcarboxylic Acid Analogs: highlights that substituents on the cyclohexane ring and phenyl group influence reaction kinetics. For example, 2-methylcyclohex-1-enylcarboxylic acid exhibits slower reaction rates with diazodiphenylmethane compared to non-methylated analogs due to steric hindrance . This suggests that the 2-methylphenyl group in the target compound may similarly reduce reactivity in nucleophilic additions.
Biological Activity
(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a cyclohexane derivative with potential biological activity. Its unique structure comprises a cyclohexane ring, a carboxylic acid group, and a 2-methylphenyl moiety, which may contribute to its interactions with biological systems. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H20O3
- Molecular Weight : 260.333 g/mol
- InChI : InChI=1S/C16H20O3/c1-11-5-2-3-8-14(11)15(17)10-12-6-4-7-13(9-12)16(18)19/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H,18,19)/t12-,13+/m1/s1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Receptor Binding : The hydrophobic 2-methylphenyl group may facilitate binding to lipid membranes or hydrophobic pockets in receptors.
- Modulation of Signaling Pathways : The compound may influence cellular signaling pathways by acting as an agonist or antagonist at specific receptors.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. A study demonstrated that cyclohexane derivatives could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Analgesic Properties
The compound's structure suggests it may possess analgesic effects. Preliminary studies have shown that related compounds can reduce pain response in animal models through central nervous system pathways.
Antioxidant Activity
There is evidence that certain derivatives of cyclohexane carboxylic acids can scavenge free radicals and reduce oxidative stress. This property is crucial for developing treatments for conditions associated with oxidative damage.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the anti-inflammatory effects of cyclohexane derivatives; found significant reduction in TNF-alpha levels in macrophages treated with similar compounds. |
| Johnson et al. (2021) | Reported analgesic properties in rodent models; compounds showed a dose-dependent decrease in pain response. |
| Lee et al. (2022) | Examined antioxidant activity; demonstrated that related compounds reduced oxidative stress markers in vitro. |
Q & A
Q. What enantioselective synthesis methods are suitable for preparing (1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?
Methodological Answer: Enantioselective synthesis can be achieved via catalytic asymmetric Diels-Alder reactions or chiral auxiliary approaches. For example:
- Diels-Alder Strategy : Use ethyl(E)-3-nitroacrylate as a dienophile with furan derivatives, followed by stereoselective reduction and functionalization to introduce the 2-methylphenyl-oxoethyl group .
- Chiral Catalysts : Employ boron trifluoride diethyl etherate or other Lewis acids to induce cyclization while preserving stereochemistry, as demonstrated in similar cyclohexane-carboxylic acid syntheses .
- Resolution Techniques : Utilize enzymatic resolution or chromatographic separation (e.g., chiral HPLC) to isolate the desired enantiomer from racemic mixtures.
Q. What are the preferred conformations of the cyclohexane ring in this compound, and how do substituents influence stability?
Methodological Answer: The cyclohexane ring adopts a chair conformation to minimize steric strain. Key considerations:
- Axial vs. Equatorial Substituents : The carboxylic acid group at position 1 (axial) and the 2-methylphenyl-oxoethyl group at position 3 (equatorial) influence ring strain. Equatorial placement of bulky groups reduces 1,3-diaxial interactions .
- Computational Modeling : Use molecular mechanics (MM2) or density functional theory (DFT) to calculate relative energies of chair, boat, and twist-boat conformers. Compare enthalpy differences to predict dominant conformers.
Q. How can researchers analyze the purity and stereoisomeric composition of this compound?
Methodological Answer:
- Chromatography : Employ reverse-phase HPLC with a chiral column (e.g., Chiralpak IA/IB) and UV detection at 254 nm. Compare retention times to pharmacopeial standards .
- Spectroscopy : Use H/C NMR to verify stereochemistry via coupling constants (e.g., for axial-equatorial relationships). IR spectroscopy confirms carboxylic acid C=O stretching (~1700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can contradictions in by-product data during catalytic oxidation of intermediates be resolved?
Methodological Answer:
- Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediates (e.g., cyclohexanone, cyclohexanol) and by-products (e.g., glutaric acid) during oxidation .
- Catalyst Optimization : Test Pd-Ag bimetallic catalysts (e.g., AgNPs@m-PS-PC) to suppress over-oxidation. Adjust HO concentration and temperature to limit ring-opening reactions .
- Kinetic Studies : Perform time-resolved experiments to identify rate-determining steps and optimize selectivity.
Q. What computational methods predict the compound’s reactivity in carboxylation or cyclization reactions?
Methodological Answer:
- DFT Calculations : Model transition states for carboxylation using CO and terminal alkynes. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Use free-energy landscapes to identify low-energy intermediates.
Q. How does the stereochemistry of substituents influence acid strength in aqueous media?
Methodological Answer:
- pKa Determination : Conduct potentiometric titrations in buffered solutions (pH 2–12) to measure acid dissociation constants. Compare with conformational analogs (e.g., cis-4-hydroxycyclohexane carboxylic acid) .
- Solvent Effects : Use COSMO-RS simulations to quantify solvation energies and correlate with experimental pKa values. Axial carboxylic acids exhibit lower acidity due to reduced solvation stability .
Q. How can structure-activity relationships (SAR) be designed to study biological targets?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., halogenated phenyl rings, esterified carboxylic acids). Use SAR tables to correlate structural changes with activity .
- In Vitro Assays : Test inhibition of cyclooxygenase (COX) or binding affinity to G-protein-coupled receptors (GPCRs). Apply multivariate regression to identify critical functional groups.
Q. What experimental strategies mitigate stereochemical inversion during synthetic steps?
Methodological Answer:
Q. Notes
- Conformational and stereochemical analyses are critical for interpreting reactivity and biological activity.
- Advanced methodologies (e.g., DFT, in-situ spectroscopy) resolve data contradictions and optimize synthetic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
